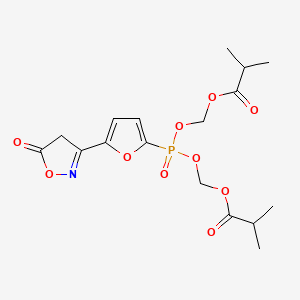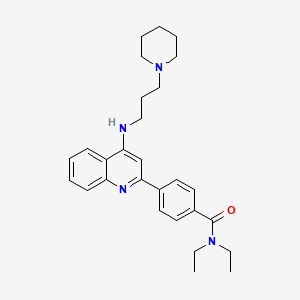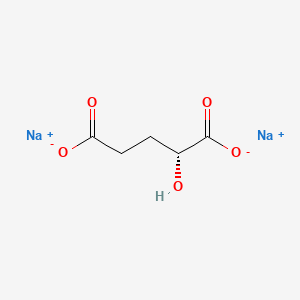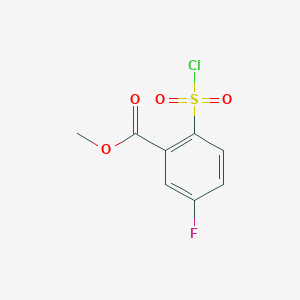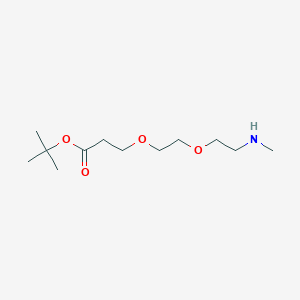
Methylamino-PEG2-t-butyl ester
Vue d'ensemble
Description
Methylamino-PEG2-t-butyl ester is a polyethylene glycol derivative containing a methylamine group and a tert-butyl ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde), and other functional groups, while the tert-butyl protected carboxyl group can be deprotected under acidic conditions .
Applications De Recherche Scientifique
Methylamino-PEG2-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
Target of Action
Methylamino-PEG2-t-butyl ester is a PEG linker containing a methylamine group and a t-butyl ester . The primary targets of this compound are carboxylic acids and carbonyls (ketone, aldehyde), with which the methylamine group is reactive .
Mode of Action
The compound interacts with its targets (carboxylic acids and carbonyls) through the reactive methylamine group . The t-butyl protected carboxyl group can be deprotected under acidic conditions . This interaction leads to changes in the chemical structure of the target molecules.
Biochemical Pathways
The compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This property impacts the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing its bioavailability.
Result of Action
The result of the compound’s action is the formation of PROTACs . These PROTACs can selectively degrade target proteins, leading to changes at the molecular and cellular levels .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions . Additionally, the compound’s solubility can be affected by the presence of various solvents such as water, DMSO, DCM, and DMF .
Analyse Biochimique
Biochemical Properties
Methylamino-PEG2-t-butyl ester plays a significant role in biochemical reactions due to its reactive methylamine group and t-butyl ester. The methylamine group can react with carboxylic acids, forming amide bonds, and with carbonyl groups (ketones and aldehydes), forming imines . These reactions are crucial in the synthesis of various biomolecules and in the modification of proteins and enzymes. The t-butyl ester group can be deprotected under acidic conditions, allowing for further functionalization of the compound . This versatility makes this compound a valuable reagent in biochemical research.
Cellular Effects
This compound influences various cellular processes due to its ability to interact with different biomolecules. It can affect cell signaling pathways by modifying proteins and enzymes involved in these pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . The compound’s impact on cellular metabolism is also notable, as it can modify enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. The methylamine group can form covalent bonds with carboxylic acids and carbonyl groups, leading to the modification of proteins and enzymes . This modification can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable at -20°C, but its stability can be affected by exposure to light and air . Over time, the t-butyl ester group can be deprotected under acidic conditions, leading to changes in the compound’s reactivity . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity . At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modifications .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its ability to interact with enzymes and cofactors. The compound can modify enzymes involved in metabolic reactions, leading to changes in metabolic flux and levels of metabolites . Additionally, it can interact with cofactors, altering their activity and availability for other biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer enhances its solubility, allowing it to be efficiently transported in aqueous environments . The compound can accumulate in specific tissues and cellular compartments, depending on the presence of binding proteins and transporters .
Subcellular Localization
This compound exhibits specific subcellular localization due to its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects . This localization is crucial for its activity and function, as it allows the compound to interact with target biomolecules in specific cellular environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylamino-PEG2-t-butyl ester typically involves the reaction of polyethylene glycol with methylamine and tert-butyl ester. The process begins with the activation of polyethylene glycol, followed by the introduction of the methylamine group. The tert-butyl ester is then introduced to protect the carboxyl group. The reaction conditions often involve the use of anhydrous solvents and catalysts such as boron trifluoride diethyl etherate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts ensures efficient esterification .
Analyse Des Réactions Chimiques
Types of Reactions
Methylamino-PEG2-t-butyl ester undergoes various chemical reactions, including:
Oxidation: The methylamine group can be oxidized to form corresponding amides.
Reduction: The ester group can be reduced to alcohols under specific conditions.
Substitution: The methylamine group can participate in nucleophilic substitution reactions with carboxylic acids and carbonyl compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are commonly used in substitution reactions
Major Products
Oxidation: Formation of amides.
Reduction: Formation of alcohols.
Substitution: Formation of amides and esters
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylamino-PEG2-Boc: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of a tert-butyl ester.
Methylamino-PEG2-acetate: Contains an acetate group instead of a tert-butyl ester.
Methylamino-PEG2-propionate: Contains a propionate group instead of a tert-butyl ester
Uniqueness
Methylamino-PEG2-t-butyl ester is unique due to its combination of a methylamine group and a tert-butyl ester, which provides specific reactivity and protection. The polyethylene glycol spacer enhances solubility and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-(methylamino)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO4/c1-12(2,3)17-11(14)5-7-15-9-10-16-8-6-13-4/h13H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMNTSUPHZLJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


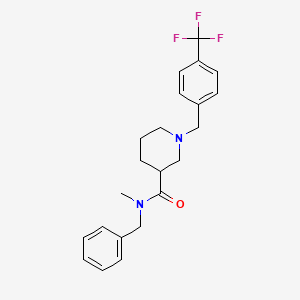
![1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone](/img/structure/B608903.png)
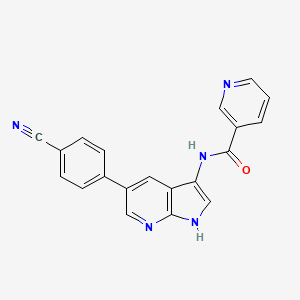
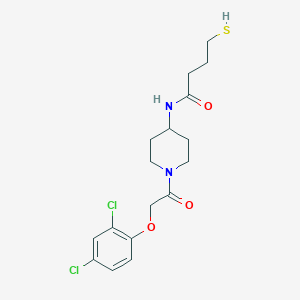

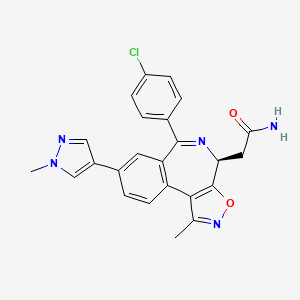
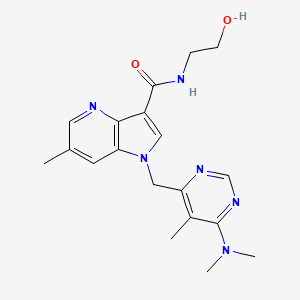
![3-[4-[(5-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)methoxy]-2,3-dimethylphenyl]propanoic acid](/img/structure/B608918.png)
